tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a piperidinyl group substituted with a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of Boc-protected piperidine, which is then deprotected to yield the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and the reaction is typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidinyl or pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Similar in structure but with a methyl group instead of a pyridinyl moiety.
tert-Butyl (piperidin-4-ylmethyl)carbamate: Lacks the pyridinyl substitution, making it less complex.
tert-Butyl carbamate: A simpler structure without the piperidinyl and pyridinyl groups
Uniqueness
tert-Butyl methyl(4-(pyridin-3-yl)piperidin-4-yl)carbamate is unique due to the presence of both piperidinyl and pyridinyl groups, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions that simpler compounds may not exhibit.
Properties
Molecular Formula |
C16H25N3O2 |
---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(4-pyridin-3-ylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19(4)16(7-10-17-11-8-16)13-6-5-9-18-12-13/h5-6,9,12,17H,7-8,10-11H2,1-4H3 |
InChI Key |
LEBUFFBEBIFOIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CN=CC=C2 |
Origin of Product |
United States |
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